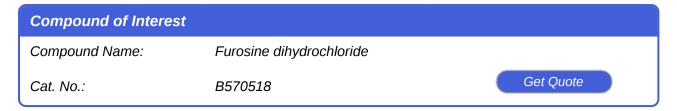


An In-depth Technical Guide to the Physicochemical Properties of Furosine Dihydrochloride

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Furosine dihydrochloride, a lysine derivative formed during the Maillard reaction, serves as a crucial marker for assessing heat-induced damage in food products and biological samples.[1] [2] Its presence is indicative of the early stages of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occur upon heating.[2][3] Beyond its role as a quality indicator in food science, Furosine and its formation are of increasing interest in the biomedical field due to its association with the formation of advanced glycation end products (AGEs), which are implicated in various pathological conditions.[4] This technical guide provides a comprehensive overview of the physicochemical properties of Furosine dihydrochloride, detailed experimental protocols for its analysis, and a review of its known biological signaling pathways.

Physicochemical Properties

A thorough understanding of the physicochemical properties of **Furosine dihydrochloride** is essential for its accurate quantification, handling, and for elucidating its biological roles. The key properties are summarized in the tables below.



Table 1: General and Chemical Properties of Furosine

Dihvdrochloride

Property	Value	Reference
Chemical Name	N6-[2-(2-furanyl)-2-oxoethyl]-L- lysine, dihydrochloride	[1]
Synonyms	(S)-2-Amino-6-((2-(furan-2- yl)-2-oxoethyl)amino)hexanoic Acid Dihydrochloride	
CAS Number	157974-36-2	[5]
Molecular Formula	C12H20Cl2N2O4	[1][6][7]
Molecular Weight	327.20 g/mol	[4][6][7]
Appearance	Solid.[4] Light yellow to yellow solid.[4] Solid powder.[6]	[1][4][6]
Purity	≥95%[1], 97%[4], >98%[6]	[1][4][6]

Table 2: Solubility and Stability of Furosine Dihydrochloride



Property	Value	Reference
Solubility	Acetonitrile: Slightly soluble (0.1-1 mg/ml).[1] Methanol: Slightly soluble (0.1-1 mg/ml). [1] Water: Slightly soluble (0.1-1 mg/ml).[1] DMSO: Soluble.[6]	[1][6]
Storage	Store at -20°C.[1][7] Store at refrigerator (2-8°C) for long term storage. Dry, dark and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[6]	[8][6][7]
Stability	Stable for over two years if stored properly.[6] Shipped under ambient temperature as non-hazardous chemical and is stable enough for a few weeks during ordinary shipping and time spent in Customs.[6]	[6]

Table 3: Spectroscopic Data of Furosine Dihydrochloride



Property	Value	Reference
UV Detection Wavelength	280 nm	[2][9][10]
SMILES	NINVALID-LINKC(O)=O. [H]CI.[H]CI	[4][6]
InChI	InChI=1S/C12H18N2O4.2CIH/ c13-9(12(16)17)4-1-2-6-14-8- 10(15)11-5-3-7-18- 11;;/h3,5,7,9,14H,1- 2,4,6,8,13H2, (H,16,17);2*1H/t9-;;/m0/s1	[1][6]
InChIKey	HRTZJJIVKJREPV- WWPIYYJJSA-N	[1][6]

Note on Melting Point and pKa: While one source mentions a melting point of approximately 140°C for "Furosine hydrochloride," it is associated with an incorrect molecular formula, rendering the data questionable.[5] There is currently no reliable experimental data available in the public domain for the melting point or pKa of **Furosine dihydrochloride**. General experimental protocols for determining these properties are described in the following section.

Experimental Protocols

Accurate determination of the physicochemical properties of **Furosine dihydrochloride** relies on standardized experimental protocols. This section outlines methodologies for key analyses.

Determination of Furosine by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is widely used for the quantification of Furosine in various matrices.[2]

- Instrumentation: Waters Model 2996 HPLC apparatus or equivalent.
- Column: C18, 250 mm length, 4.6 mm I.D. (Alltech, Furosine-dedicated).[2]
- Column Temperature: 30°C.[2]



Mobile Phase:

Solvent A: 0.1% Trifluoroacetic acid solution.[2]

Solvent B: Methanol.[2]

Flow Rate: 0.6 mL/min.[2]

Injection Volume: 10 μL.[2]

Detection: UV at 280 nm.[2]

• Runtime: 30 min.[2]

 Quantification: External standard method using a calibration curve of Furosine dihydrochloride standard.[2]

Sample Preparation for Furosine Analysis (Acid Hydrolysis)

Furosine is typically formed from Amadori products during acid hydrolysis of the sample.

- Procedure: Warm acid hydrolysis of the sample is performed to convert ε-deoxy-fructosyllysine to Furosine.[9]
- Hydrolysis Conditions: While various conditions are used, a common method involves hydrolysis with hydrochloric acid.
- Post-hydrolysis: The hydrolysate is filtered prior to analysis.[9] The total protein content of the sample is also determined to express Furosine concentration relative to the protein content.[9]

General Protocol for Melting Point Determination by Differential Scanning Calorimetry (DSC)

While specific data for **Furosine dihydrochloride** is unavailable, DSC is a standard method for determining the melting point of a solid compound.



 Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. The melting point is identified as the peak of the endothermic transition.

General Procedure:

- A small, accurately weighed amount of the sample is placed in an aluminum pan.
- The pan is sealed and placed in the DSC instrument alongside an empty reference pan.
- The temperature is increased at a constant rate.
- The heat flow to the sample is monitored, and the melting point is determined from the resulting thermogram.

General Protocol for pKa Determination by Potentiometric Titration

Potentiometric titration is a precise method for determining the acid dissociation constant (pKa) of a substance.

- Principle: A solution of the substance is titrated with a standardized acid or base, and the pH
 of the solution is measured after each addition of titrant. The pKa is determined from the
 inflection point of the resulting titration curve.
- · General Procedure:
 - A standard solution of Furosine dihydrochloride is prepared in a suitable solvent (e.g., water or a water-cosolvent mixture).
 - The solution is placed in a beaker with a calibrated pH electrode and a stirrer.
 - A standardized solution of a strong base (e.g., NaOH) is added in small, precise increments.
 - The pH of the solution is recorded after each addition.



The equivalence point(s) are determined from the titration curve (pH vs. volume of titrant),
 and the pKa value(s) are calculated.

Biological Signaling Pathways and Activities

Furosine is not merely a chemical marker but also exhibits biological activity, influencing cellular processes and signaling pathways.

Maillard Reaction and Furosine Formation

Furosine is a key intermediate in the Maillard reaction, a non-enzymatic browning reaction.

Formation of Furosine via the Maillard Reaction.

Induction of Cell Cycle Arrest

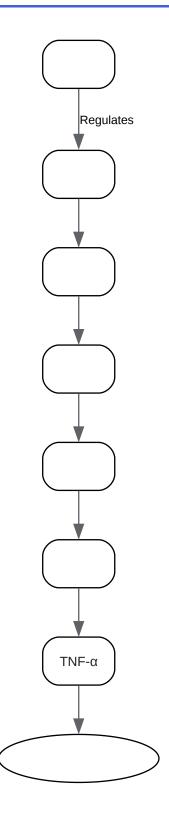
Furosine has been shown to induce cell cycle arrest at the S phase in human embryonic kidney (HEK293) and human liver cancer (HepG2) cells at a concentration of 200 µM.[1]

Furosine-induced cell cycle arrest.

Toxicity in Primary Sertoli Cells

Furosine has demonstrated toxic effects on primary sertoli cells by regulating the Cep55/NF- κ B/PI3K/Akt/FOX01/TNF- α pathway.[1]





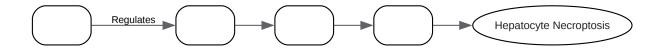
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Signaling pathway of Furosine-induced Sertoli cell toxicity.

Induction of Necroptosis in Hepatocytes



Furosine is also known to trigger necroptosis in hepatocytes through the regulation of the RIPK1/RIPK3/MLKL pathway.[6]



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Furosine-induced necroptosis pathway in hepatocytes.

Conclusion

This technical guide provides a consolidated resource on the physicochemical properties of **Furosine dihydrochloride** for the scientific community. While key parameters such as molecular weight and formula are well-established, further research is required to definitively determine its melting point and pKa values. The outlined experimental protocols offer standardized approaches for its analysis, and the elucidated signaling pathways provide a foundation for further investigation into its biological significance. A comprehensive understanding of **Furosine dihydrochloride** is paramount for its application as a quality marker and for exploring its role in health and disease.

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